molecular formula C8H9N5O2S B1215315 alpha-(5-(2-Furyl)-1,2,4-triazol-3-ylthio)acethydrazide CAS No. 30502-39-7

alpha-(5-(2-Furyl)-1,2,4-triazol-3-ylthio)acethydrazide

Cat. No.: B1215315
CAS No.: 30502-39-7
M. Wt: 239.26 g/mol
InChI Key: AIZYFIUTHISPRX-UHFFFAOYSA-N
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Description

Alpha-(5-(2-Furyl)-1,2,4-triazol-3-ylthio)acethydrazide is a compound that belongs to the class of heterocyclic compounds, specifically those containing a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties .

Preparation Methods

The synthesis of alpha-(5-(2-Furyl)-1,2,4-triazol-3-ylthio)acethydrazide typically involves the reaction of 5-(2-furyl)-1,2,4-triazole-3-thiol with acethydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Alpha-(5-(2-Furyl)-1,2,4-triazol-3-ylthio)acethydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

Alpha-(5-(2-Furyl)-1,2,4-triazol-3-ylthio)acethydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-(5-(2-Furyl)-1,2,4-triazol-3-ylthio)acethydrazide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, interfering with their normal functions and ultimately leading to cell death .

Comparison with Similar Compounds

Alpha-(5-(2-Furyl)-1,2,4-triazol-3-ylthio)acethydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c9-11-6(14)4-16-8-10-7(12-13-8)5-2-1-3-15-5/h1-3H,4,9H2,(H,11,14)(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZYFIUTHISPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NN2)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184574
Record name alpha-(5-(2-Furyl)-1,2,4-triazol-3-ylthio)acethydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30502-39-7
Record name alpha-(5-(2-Furyl)-1,2,4-triazol-3-ylthio)acethydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030502397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-(5-(2-Furyl)-1,2,4-triazol-3-ylthio)acethydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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